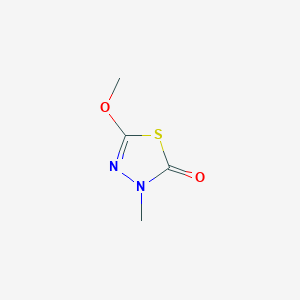![molecular formula C21H16N2O2 B12899744 3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione CAS No. 110225-74-6](/img/structure/B12899744.png)
3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione typically involves multicomponent reactions. One common method includes the reaction of 2-hydroxy-1,4-naphthoquinone with an aldehyde and an aminopyrazole in the presence of a catalytic amount of L-proline . This reaction proceeds smoothly under metal-free conditions, offering good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione: Similar in structure but with different substituents, leading to varied biological activities.
4-Hydroxy-2-quinolones: Another class of quinoline derivatives with distinct chemical and biological properties.
Uniqueness
3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.
Propriétés
Numéro CAS |
110225-74-6 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-3-5-14(6-4-12)23-15-7-8-16-17(10-15)20(24)18-9-13(2)11-22-19(18)21(16)25/h3-11,23H,1-2H3 |
Clé InChI |
OXUZYEUHGCTBBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
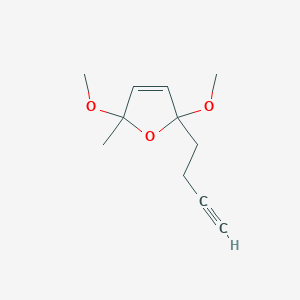

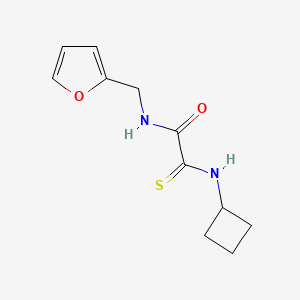
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
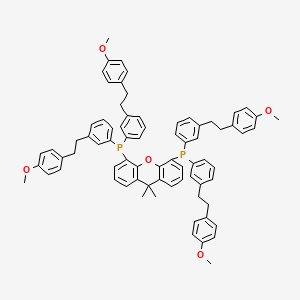

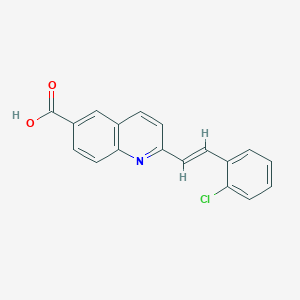
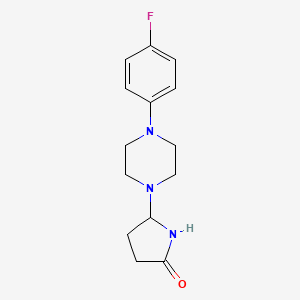
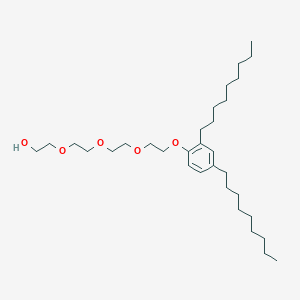
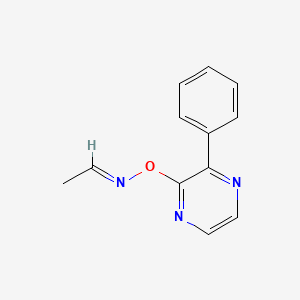

![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)
